molecular formula C16H19N3O4 B12788770 N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide CAS No. 110766-31-9

N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide

Cat. No.: B12788770
CAS No.: 110766-31-9
M. Wt: 317.34 g/mol
InChI Key: GSHMGVMCMNYNIH-UHFFFAOYSA-N
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Description

N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Functionalization of the Phenyl Ring: Introduction of the acetamide group to the phenyl ring through acylation reactions.

    Esterification: The propoxy group is introduced via esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different functional groups.

    Acetamide Derivatives: Compounds with the acetamide functional group attached to different aromatic systems.

Uniqueness

N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

110766-31-9

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

[3-(4-acetamidophenyl)-6-oxo-4,5-dihydro-1H-pyridazin-4-yl]methyl propanoate

InChI

InChI=1S/C16H19N3O4/c1-3-15(22)23-9-12-8-14(21)18-19-16(12)11-4-6-13(7-5-11)17-10(2)20/h4-7,12H,3,8-9H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

GSHMGVMCMNYNIH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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